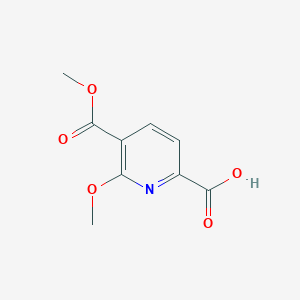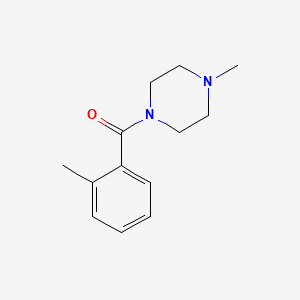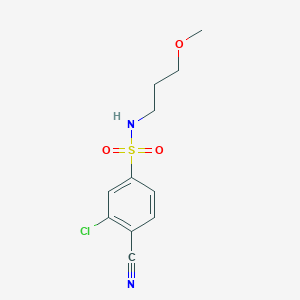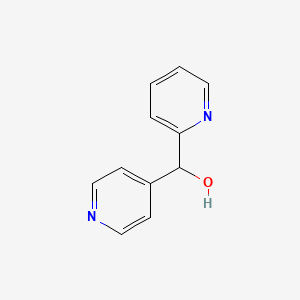
Pyridin-2-yl(pyridin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridin-2-yl(pyridin-4-yl)methanol is an organic compound characterized by the presence of two pyridine rings connected via a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-2-yl(pyridin-4-yl)methanol typically involves the reaction of pyridine derivatives under specific conditions. One common method includes the use of Grignard reagents, where pyridine-2-carboxaldehyde reacts with pyridine-4-magnesium bromide in the presence of a suitable solvent like tetrahydrofuran (THF) to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Pyridin-2-yl(pyridin-4-yl)methanol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Copper catalysts and water.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Pyridin-2-yl(pyridin-4-yl)methanone.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Pyridin-2-yl(pyridin-4-yl)methanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Pyridin-2-yl(pyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, as a protein kinase inhibitor, the compound binds to the active site of the enzyme, blocking its activity and thereby modulating cellular signaling pathways . This interaction can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Pyridin-2-yl(pyridin-4-yl)methanol can be compared with other similar compounds such as:
- Pyridin-2-yl(pyridin-3-yl)methanol
- Pyridin-2-yl(pyridin-5-yl)methanol
- Pyridin-4-yl(pyridin-4-yl)methanol
These compounds share similar structural features but differ in the position of the pyridine rings, which can influence their chemical reactivity and biological activity. This compound is unique due to its specific arrangement of pyridine rings, which contributes to its distinct properties and applications .
Propriétés
Numéro CAS |
945-50-6 |
|---|---|
Formule moléculaire |
C11H10N2O |
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
pyridin-2-yl(pyridin-4-yl)methanol |
InChI |
InChI=1S/C11H10N2O/c14-11(9-4-7-12-8-5-9)10-3-1-2-6-13-10/h1-8,11,14H |
Clé InChI |
ZUEMETFJPKWLHX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C(C2=CC=NC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


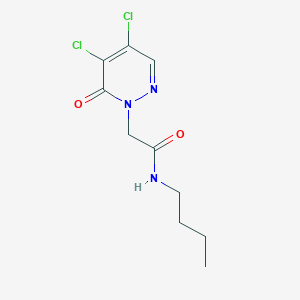


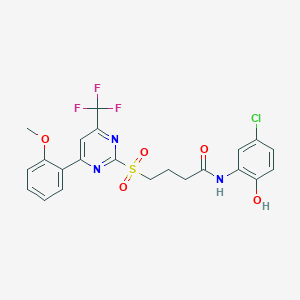
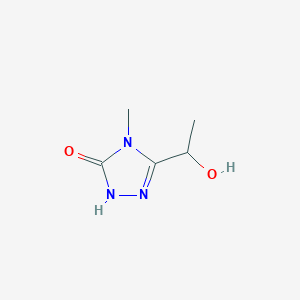
![1,3-dimethyl-7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14902621.png)
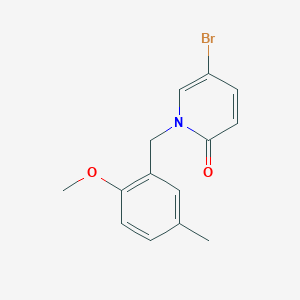
![2-amino-5-(3-bromophenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B14902629.png)
